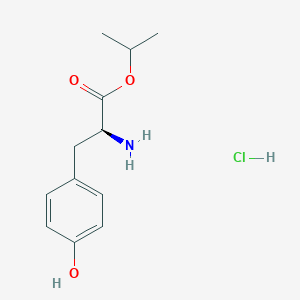

propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

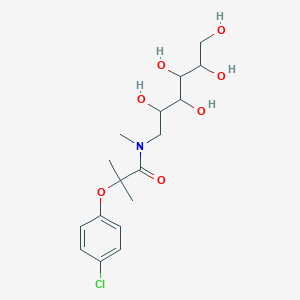

Propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, also known as isopropyl L-tyrosinate hydrochloride, is a chemical compound with the CAS Number: 38589-95-6 . It has a molecular weight of 259.73 . The compound is typically stored at 4 degrees Celsius and is usually available in powder form .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H17NO3.ClH/c1-8(2)16-12(15)11(13)7-9-3-5-10(14)6-4-9;/h3-6,8,11,14H,7,13H2,1-2H3;1H/t11-;/m0./s1 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

This compound has a molecular formula of C12H18ClNO3 . It is a powder and is stored at 4 degrees Celsius . More detailed physical and chemical properties, such as melting point, boiling point, and density, are not provided in the search results.Aplicaciones Científicas De Investigación

Fluorescent Biomarkers Development

Research by Pelizaro et al. (2019) on amphiphilic triazoanilines synthesized from cardanol and glycerol, similar in structure to propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, highlights their photophysical properties. These properties allow their use in developing fluorescent biomarkers for biodiesel quality control. The study evaluated the toxic effects of these compounds across various biological models, demonstrating low acute toxicity and suggesting their potential for safe environmental exposure as fluorescent markers (Pelizaro et al., 2019).

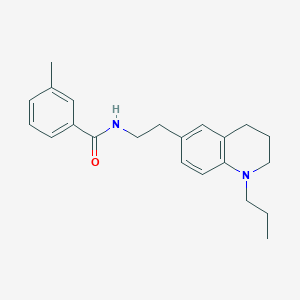

Corrosion Inhibition

Olasunkanmi and Ebenso (2019) investigated quinoxaline-based propanones as corrosion inhibitors for mild steel in hydrochloric acid. Their study showcases the potential of certain propanone derivatives, structurally related to propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, in reducing the corrosion rate through a mixed-type inhibitory action (Olasunkanmi & Ebenso, 2019).

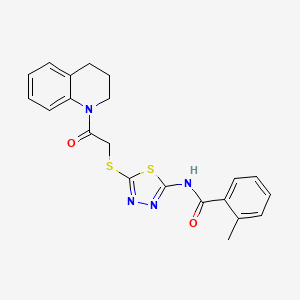

Uterine Relaxants

Viswanathan et al. (2005) designed and synthesized novel compounds based on the pharmacophore for potent uterine relaxant activity. These compounds, which share functional groups with propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, exhibited significant uterine relaxant activity, hinting at their potential applications in managing preterm labor (Viswanathan, Kodgule, & Chaudhari, 2005).

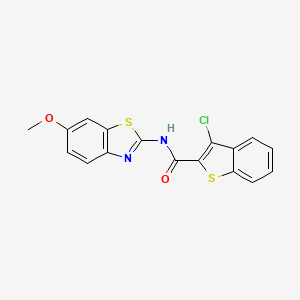

Antimalarial Activity

Werbel et al. (1986) conducted a study on a series of compounds related to propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, demonstrating significant antimalarial activity against Plasmodium berghei in mice. This research suggests the potential of such compounds in developing new antimalarial drugs (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propiedades

IUPAC Name |

propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3.ClH/c1-8(2)16-12(15)11(13)7-9-3-5-10(14)6-4-9;/h3-6,8,11,14H,7,13H2,1-2H3;1H/t11-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEDQTSSCGSNGS-MERQFXBCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(CC1=CC=C(C=C1)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-4-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2721154.png)

![2-({[(4-Butoxy-3-methoxyphenyl)methylidene]amino}oxy)acetic acid](/img/structure/B2721156.png)

![5-chloro-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide](/img/structure/B2721158.png)

![2'-Phenyl-1',10b'-dihydrospiro[cyclopentane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2721165.png)

![2-(Benzylsulfanyl)-1-[(4-fluorophenyl)sulfonyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B2721170.png)

![2-(3,4-dihydroquinolin-1(2H)-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2721173.png)